molecular formula C21H17BrN4O3 B4359753 N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4359753
M. Wt: 453.3 g/mol
InChI Key: REYLYNUVRJVTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a quinoline ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

The final step involves the coupling of the quinoline and pyrazole intermediates through a carboxamide linkage. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group on the quinoline ring can be reduced to an amine.

    Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Quinoline amine.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the presence of the quinoline ring.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with biological molecules such as DNA and proteins. The quinoline ring can intercalate into DNA, disrupting its structure and function. The pyrazole ring can interact with proteins, potentially inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]propanamide
  • N-(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide

Uniqueness

N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the quinoline and pyrazole rings, which confer distinct chemical and biological properties. The methoxyphenoxy group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3/c1-28-14-4-6-15(7-5-14)29-13-26-12-10-19(25-26)21(27)24-18-9-8-17(22)16-3-2-11-23-20(16)18/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYLYNUVRJVTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
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N-(5-BROMO-8-QUINOLYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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